2-Diethylaminomethyl-phenylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Diethylaminomethyl-phenylamine dihydrochloride is C11H20Cl2N2 . The InChI code is 1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 251.2 . The LogP value, which indicates its lipophilicity, is 4.29580 .Scientific Research Applications
Pharmacology of Psychoactive Compounds
Research on Lysergic acid diethylamide (LSD), a psychoactive compound, offers insights into the complex pharmacology of psychoactive drugs, including their mechanisms of action and potential therapeutic applications. LSD research has evolved to explore its utility in brain research and experimental treatments, illuminating the intricate interplay between neurotransmitter systems and states of consciousness (Passie et al., 2008).
Toxicology and Environmental Impact of Chemicals
The study of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, underscores the importance of understanding the toxicological profiles of chemicals. This research emphasizes the necessity of studying the molecular biology aspects, gene expression, and the environmental impact of chemicals, which could be relevant for studying the environmental and health impacts of various compounds, including 2-Diethylaminomethyl-phenylamine dihydrochloride (Zuanazzi et al., 2020).
Anticancer Activity of Chemical Compounds
Studies on Copper(II) complexes highlight the potential anticancer activity of chemical compounds through mechanisms such as DNA intercalation and redox cycling. Such research provides a foundation for understanding how various compounds, possibly including this compound, might be utilized in cancer treatment or research (Šimunková et al., 2019).
Role of Amino Acids in Psychopathology and Biochemistry
The study of dopamine, an organic compound related to catecholamines and phenylamines, offers insights into the critical role of amino acids and their derivatives in brain function and psychopathology. Such research can provide a backdrop for understanding the biochemical pathways and therapeutic potentials of compounds like this compound in neurological contexts (Pournamdar et al., 2022).
Dietary Phenolamides and Health Benefits
Research into phenolamides, which include various amine-conjugated hydroxycinnamic acids, explores their chemical structures, dietary sources, and potential health benefits. This area of study can provide insights into the nutritional and pharmacological applications of related compounds, potentially including this compound, in promoting health and treating diseases (Wang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(diethylaminomethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOSXPQYWIMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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